1-(2,3-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
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Description
1-(2,3-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H21N3O and its molecular weight is 343.43. The purity is usually 95%.
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Biological Activity
The compound 1-(2,3-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized by the following key features:
- Core Structure : Pyrrolidinone ring fused with a benzodiazole moiety.
- Substituents : A 2,3-dimethylphenyl group and a prop-2-yn-1-yl substituent.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds in the benzodiazole class. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
Enzymatic assays have demonstrated that certain derivatives can inhibit specific enzymes linked to cancer progression and other diseases. For example, inhibition of lysosomal phospholipase A2 (PLA2G15) has been associated with potential therapeutic effects against drug-induced phospholipidosis . This suggests that the compound may interact with similar pathways.
Study 1: Synthesis and Evaluation
A recent study synthesized various 1,2-disubstituted benzimidazoles and evaluated their cytotoxicity. Although not directly testing our compound, it provides insight into structure-activity relationships that could be extrapolated to predict the activity of our target compound .
Compound | Structure | IC50 (μM) | Activity |
---|---|---|---|
Compound A | Benzimidazole derivative | 0.18 | Anticancer |
Compound B | Related pyrrolidinone | 0.25 | Anticancer |
Study 2: Mechanistic Insights
Another investigation focused on the inhibition of PLA2G15 by cationic amphiphilic drugs. The results indicated that compounds inhibiting this enzyme could lead to phospholipidosis, a condition relevant for understanding potential side effects of drugs targeting similar pathways .
Pharmacological Profile
The pharmacological profile of related compounds suggests several potential therapeutic applications:
- Antitumor Agents : Due to their ability to induce apoptosis in malignant cells.
- Anti-inflammatory Drugs : By modulating enzyme activity linked to inflammatory pathways.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-4-12-24-20-10-6-5-9-18(20)23-22(24)17-13-21(26)25(14-17)19-11-7-8-15(2)16(19)3/h1,5-11,17H,12-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTRNWVXUVKZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.